molecular formula C9H16BrN B1282249 9-Bromononanenitrile CAS No. 54863-45-5

9-Bromononanenitrile

Cat. No. B1282249
CAS RN: 54863-45-5
M. Wt: 218.13 g/mol
InChI Key: RIEZEFLNVYCDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromononanenitrile is a chemical compound with the molecular formula C9H16BrN and a molecular weight of 218.13 g/mol . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of a nine-carbon chain (nonane) with a bromine atom attached to the ninth carbon and a nitrile group (-CN) attached to the same carbon .

Scientific Research Applications

Synthesis Improvement

9-Bromononanenitrile plays a significant role in the improved synthesis of chemical compounds. It is utilized as an intermediate in the synthesis of Fulvestrant, a drug used for breast cancer treatment. An efficient synthesis process involving this compound was developed, which offers a more industry-suitable route for large-scale production (Shi, 2009).

properties

IUPAC Name

9-bromononanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrN/c10-8-6-4-2-1-3-5-7-9-11/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEZEFLNVYCDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCBr)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20518677
Record name 9-Bromononanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54863-45-5
Record name 9-Bromononanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Bromononanenitrile
Reactant of Route 2
Reactant of Route 2
9-Bromononanenitrile
Reactant of Route 3
Reactant of Route 3
9-Bromononanenitrile
Reactant of Route 4
Reactant of Route 4
9-Bromononanenitrile
Reactant of Route 5
Reactant of Route 5
9-Bromononanenitrile
Reactant of Route 6
Reactant of Route 6
9-Bromononanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.